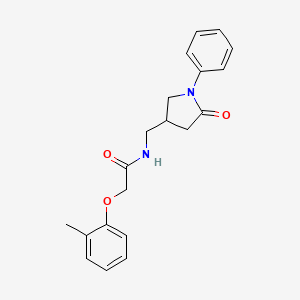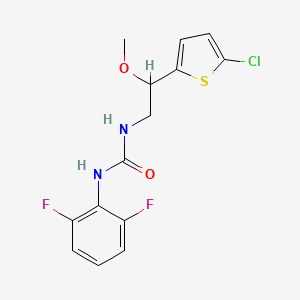
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . The chemicals and solvents required for the synthesis were obtained from commercial sources and used without further purification .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . For example, the electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency .Applications De Recherche Scientifique
Corrosion Inhibition
One prominent application of similar urea derivatives is in the field of corrosion inhibition. Bahrami and Hosseini (2012) explored the inhibition effect of specific urea compounds on mild steel corrosion in acidic solutions, showcasing their potential as efficient corrosion inhibitors. The study highlighted that these compounds exhibit good performance in protecting mild steel against corrosion, especially in acidic environments. The adsorption of the inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, indicating a strong and effective adsorption process that protects the steel surface (Bahrami & Hosseini, 2012).
Cancer Research
In the realm of biomedical research, compounds with urea structures have been identified as potential anti-cancer agents. Denoyelle et al. (2012) reported that symmetrical N,N'-diarylureas act as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. This discovery paves the way for the development of new cancer therapeutics, highlighting the potential of urea derivatives in treating malignant diseases (Denoyelle et al., 2012).
Material Science
Urea derivatives also find applications in material science, particularly in the synthesis of novel polymers and enhancement of materials' optical properties. Shettigar et al. (2006) synthesized bis-chalcone derivatives showing significant second harmonic generation (SHG) efficiency, a key property in non-linear optical applications. The study provides a basis for using similar urea derivatives in developing materials with enhanced optical properties for applications in photonics and optoelectronics (Shettigar et al., 2006).
Environmental Science
Investigations into the environmental fate of chemicals, including pesticides, often involve compounds with urea structures. Research by Katz and Strusz (1968) on the determination of maloran (a urea-based herbicide) and its metabolites in soils contributes to understanding the environmental impact and degradation pathways of such chemicals. This knowledge is crucial for assessing the ecological safety and regulatory compliance of urea-based herbicides and pesticides (Katz & Strusz, 1968).
Pharmaceutical Development
The development of novel pharmaceuticals frequently employs urea derivatives as key intermediates or active pharmaceutical ingredients. For example, research into urea-based inhibitors of Chk1 kinase revealed potent and selective compounds that could potentiate the effects of chemotherapy in cancer treatments, underscoring the therapeutic potential of urea derivatives in oncology (Wang et al., 2005).
Propriétés
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF2N2O2S/c1-21-10(11-5-6-12(15)22-11)7-18-14(20)19-13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHGKKKKQDIELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
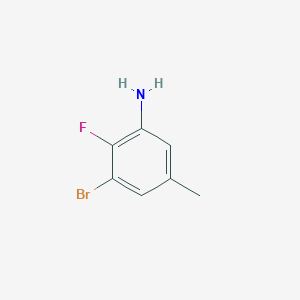
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
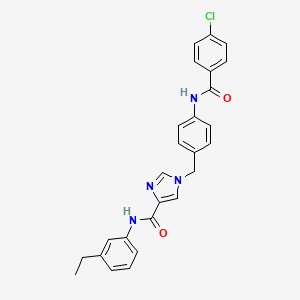
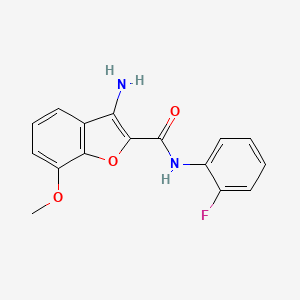
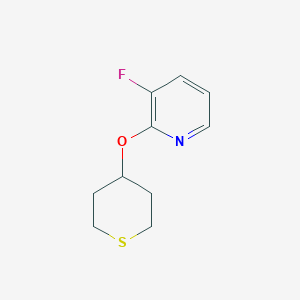

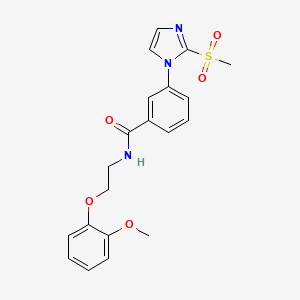
![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)
![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)
![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
